
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (meth)acrylate monomers, such as Methyl 2-(1-hydroxy-2-methylpropyl)acrylate, is typically achieved through a reaction of an alcohol with (meth)acryloyl chloride . This process is carried out in a continuous flow process, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .Molecular Structure Analysis
The molecular structure of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is determined by the presence of esters containing vinyl groups, which comprises two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate involve the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This results in the conversion of alcohols to their corresponding esters .Physical And Chemical Properties Analysis
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is a colorless and clear liquid. It is part of the acrylates family, which are known for their diverse properties such as super-absorbency, transparency, flexibility, toughness, and hardness .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate, focusing on six unique applications:
Polymer Synthesis
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is widely used in the synthesis of polymers. Its acrylate group allows it to undergo polymerization reactions, forming polymers with desirable properties such as flexibility, durability, and resistance to environmental factors. These polymers are used in various industries, including automotive, construction, and packaging .
Coatings and Paints
This compound is a key ingredient in the formulation of coatings and paints. Its ability to form strong, durable films makes it ideal for protective and decorative coatings. These coatings are used in automotive finishes, architectural paints, and industrial coatings, providing resistance to corrosion, UV radiation, and wear .
Adhesives and Sealants
Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is used in the production of adhesives and sealants due to its excellent bonding properties. It can form strong adhesive bonds with various substrates, including metals, plastics, and glass. This makes it valuable in applications such as construction, automotive assembly, and electronics .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-hydroxy-4-methyl-2-methylidenepentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFGWLIGRMYDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=C)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438126 | |
| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71385-30-3 | |
| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



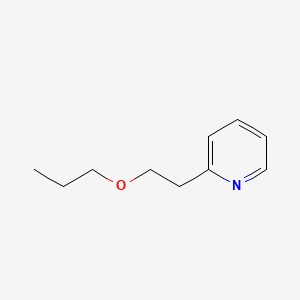
![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)



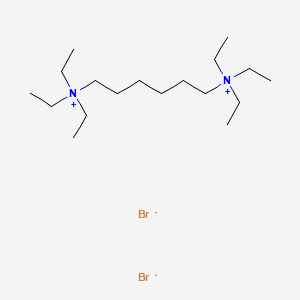

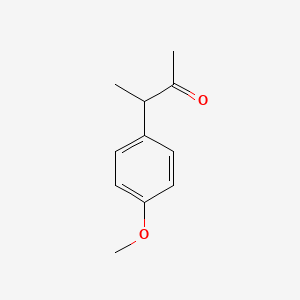

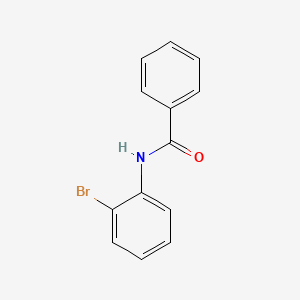
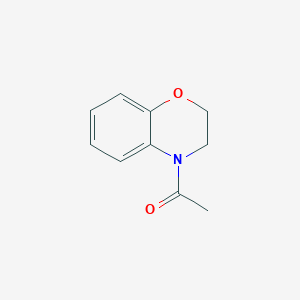
![Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3056366.png)

